

# 8-Bromo-5-nitroisoquinoline molecular structure and weight

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## Compound of Interest

Compound Name: 8-Bromo-5-nitroisoquinoline

Cat. No.: B152763

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## In-Depth Technical Guide: 8-Bromo-5-nitroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthetic considerations for **8-Bromo-5-nitroisoquinoline**. This compound belongs to the substituted isoquinoline family, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Due to its specific substitution pattern, **8-Bromo-5-nitroisoquinoline** serves as a valuable building block for the synthesis of more complex, pharmacologically active molecules. This document summarizes its key chemical data and provides insight into its synthetic context.

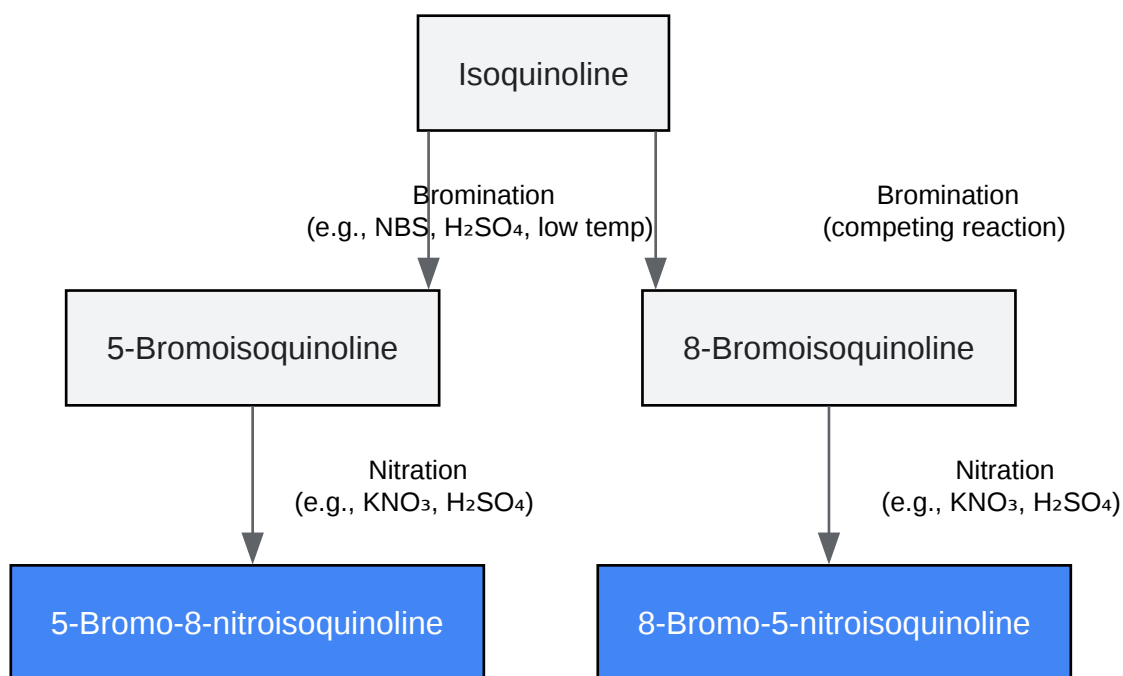
## Core Molecular Data and Properties

**8-Bromo-5-nitroisoquinoline** is an isomer of the more extensively documented 5-Bromo-8-nitroisoquinoline. It is crucial for researchers to distinguish between these two compounds, as their distinct substitution patterns will lead to different chemical reactivity and biological activity in derivative compounds. The core properties of **8-Bromo-5-nitroisoquinoline** are summarized below.

Property	Data
Molecular Formula	C <sub>9</sub> H <sub>5</sub> BrN <sub>2</sub> O <sub>2</sub>
Molecular Weight	253.05 g/mol <a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	252861-41-9 <a href="#">[1]</a> <a href="#">[3]</a>
IUPAC Name	8-bromo-5-nitroisoquinoline <a href="#">[1]</a>
Physical Form	Solid <a href="#">[1]</a>
Storage	Sealed in dry, room temperature conditions <a href="#">[1]</a>
InChI Key	BCQCHGICDSWPJK-UHFFFAOYSA-N <a href="#">[1]</a>
SMILES	<chem>C1=CC(=C2C=NC=CC2=C1--INVALID-LINK--[O-])Br</chem> <a href="#">[4]</a>

## Logical Relationship: Electrophilic Substitution of Isoquinoline

The synthesis of bromonitroisoquinolines proceeds via electrophilic aromatic substitution on the isoquinoline core. The positions of substitution (primarily at C5 and C8) are dictated by the reaction conditions, including temperature and the nature of the acid solvent. Careful control of these parameters is necessary to selectively synthesize the desired isomer. The diagram below illustrates the general synthetic relationship between isoquinoline and its brominated and nitrated derivatives.



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Caption: Logical workflow for the synthesis of bromonitroisoquinoline isomers.

## Experimental Protocols: Synthesis of Bromonitroisoquinolines

While a specific, detailed experimental protocol for the synthesis of **8-Bromo-5-nitroisoquinoline** is not extensively published, a well-documented "one-pot" procedure exists for its isomer, 5-Bromo-8-nitroisoquinoline.[1][5] This method, which starts from isoquinoline, is instructive for understanding the general synthetic strategy for this class of compounds. It involves an initial bromination followed by nitration in the same reaction vessel.[1] The formation of the 5-bromo versus the 8-bromo intermediate is highly sensitive to temperature.[5]

Protocol: Synthesis of 5-Bromo-8-nitroisoquinoline (Illustrative Example)

This protocol is adapted from a procedure published in Organic Syntheses and provides a high-yield method for preparing 5-Bromo-8-nitroisoquinoline.[5]

Materials:

- Isoquinoline

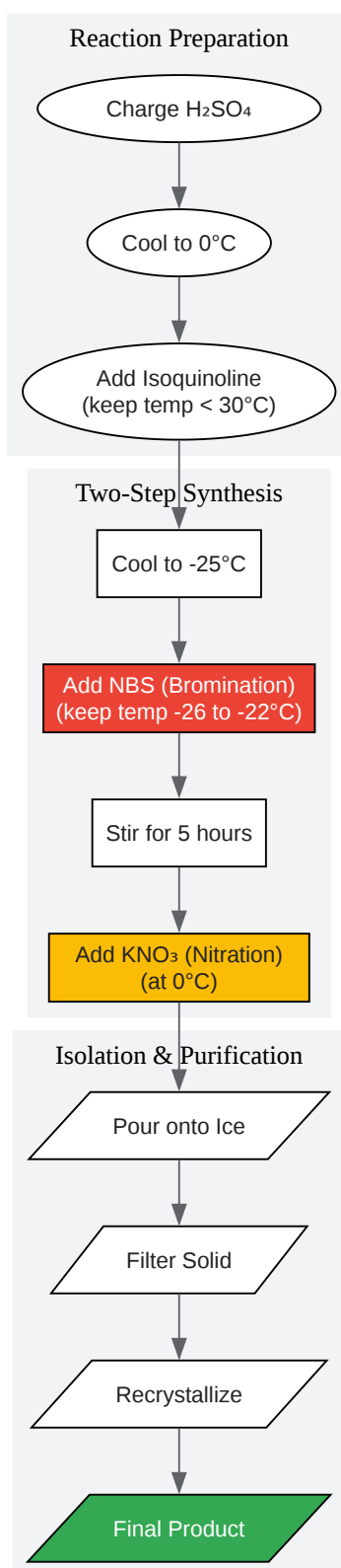
- Concentrated Sulfuric Acid (96%)
- N-Bromosuccinimide (NBS), recrystallized
- Potassium Nitrate ( $\text{KNO}_3$ )
- Crushed Ice
- Heptane
- Toluene

Procedure:

- **Reaction Setup:** A three-necked, round-bottomed flask is equipped with a mechanical stirrer, internal thermometer, and an addition funnel.
- **Acid Addition:** The flask is charged with concentrated sulfuric acid and cooled to  $0^\circ\text{C}$ .
- **Isoquinoline Addition:** Isoquinoline is added slowly via the addition funnel, ensuring the internal temperature is maintained below  $30^\circ\text{C}$ .
- **Bromination:** The solution is cooled to between  $-26^\circ\text{C}$  and  $-22^\circ\text{C}$ . Recrystallized N-Bromosuccinimide is added in portions, maintaining the low temperature. The mixture is stirred for several hours at temperatures between  $-22^\circ\text{C}$  and  $-18^\circ\text{C}$ . Careful temperature control at this stage is critical to favor the formation of 5-bromoisoquinoline over the 8-bromo isomer.<sup>[5]</sup>
- **Nitration:** The reaction mixture is warmed to  $0^\circ\text{C}$ . Potassium nitrate is added in portions, and the mixture is stirred for an additional 1-2 hours.
- **Quenching:** The reaction mixture is poured carefully onto a large volume of crushed ice.
- **Workup and Isolation:** The resulting precipitate is collected by filtration, washed, and then recrystallized from a mixture of heptane and toluene to yield pure 5-bromo-8-nitroisoquinoline.<sup>[5]</sup>

## Experimental Workflow Diagram

The following diagram visualizes the key steps in the one-pot synthesis of 5-bromo-8-nitroisoquinoline, which illustrates the general approach to synthesizing related isomers.



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Caption: Experimental workflow for the one-pot synthesis of 5-bromo-8-nitroisoquinoline.

## Applications in Drug Discovery and Development

Substituted isoquinolines are key intermediates in the synthesis of pharmaceutical compounds. [1][6] The functional groups on **8-Bromo-5-nitroisoquinoline** offer multiple avenues for further chemical modification:

- The Bromo Group: Serves as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse aryl, alkyl, or amino groups.
- The Nitro Group: Can be readily reduced to an amine. This amino group is highly versatile and can be used for N-alkylation, N-acylation, diazotization followed by Sandmeyer-type reactions, or to direct further electrophilic substitutions.[5]

The strategic placement of these functional groups makes **8-Bromo-5-nitroisoquinoline** a valuable starting material for building libraries of complex molecules to screen for biological activity against various therapeutic targets. While specific biological activities for **8-Bromo-5-nitroisoquinoline** itself are not widely reported, its structural motifs are found in compounds explored for various pharmacological properties.

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